4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2016497-08-6
VCID: VC3147277
InChI: InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2
SMILES: C1CSCC1N2C=C(N=N2)CCl
Molecular Formula: C7H10ClN3S
Molecular Weight: 203.69 g/mol

4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole

CAS No.: 2016497-08-6

Cat. No.: VC3147277

Molecular Formula: C7H10ClN3S

Molecular Weight: 203.69 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole - 2016497-08-6

Specification

CAS No. 2016497-08-6
Molecular Formula C7H10ClN3S
Molecular Weight 203.69 g/mol
IUPAC Name 4-(chloromethyl)-1-(thiolan-3-yl)triazole
Standard InChI InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2
Standard InChI Key QXWCUSSRJHMBSB-UHFFFAOYSA-N
SMILES C1CSCC1N2C=C(N=N2)CCl
Canonical SMILES C1CSCC1N2C=C(N=N2)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole consists of a 1,2,3-triazole core with two specific substituents. The molecular structure features:

  • A 1,2,3-triazole ring with three consecutive nitrogen atoms

  • A tetrahydrothiophen-3-yl group attached at the N1 position

  • A chloromethyl (-CH₂Cl) group at the C4 position

The molecular formula is C₈H₁₁ClN₃S with an approximate molecular weight of 216.71 g/mol. The three-dimensional configuration of this compound is particularly notable due to the stereochemistry potentially introduced by the tetrahydrothiophen-3-yl substituent.

Physical and Chemical Properties

PropertyCharacteristicValue/Description
Physical StateAppearanceLikely a crystalline solid
SolubilityOrganic solventsSoluble in dichloromethane, chloroform, THF, DMSO
WaterLimited solubility
Melting PointTemperature rangeEstimated 85-95°C*
StabilityConditionsModerately stable at room temperature
SensitivityPotentially sensitive to strong bases
ReactivityFunctional groupsReactive chloromethyl group
Nucleophilic nitrogen atoms in triazole ring

*Estimated based on similar triazole derivatives

The compound's reactivity is primarily determined by the chloromethyl group, which serves as an electrophilic center susceptible to nucleophilic substitution reactions. Additionally, the triazole ring provides sites for coordination with metal ions or hydrogen bonding interactions .

Synthesis Methods

General Synthetic Approach

The synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole likely involves a multi-step process that can be approached through several methodologies. Based on established procedures for similar compounds, the synthesis would typically involve:

  • Preparation of a suitable tetrahydrothiophen-3-yl azide

  • Click chemistry reaction with a terminal alkyne

  • Functionalization to introduce the chloromethyl group

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This approach likely represents the most efficient method for constructing the triazole core:

  • Synthesis of tetrahydrothiophen-3-yl azide from tetrahydrothiophen-3-amine

  • CuAAC reaction with propargyl alcohol to form 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-methanol

  • Chlorination of the hydroxymethyl group using thionyl chloride or similar reagents

This approach mirrors the documented synthesis of 1-(chloromethyl)-1H-1,2,4-triazole, where a hydroxymethyl precursor is converted to a chloromethyl group using thionyl chloride .

Alternative Synthetic Pathway

An alternative approach could involve:

  • Direct N-alkylation of 1H-1,2,3-triazole with a tetrahydrothiophen-3-yl halide

  • Lithiation of the triazole at the C4 position using a strong base such as LDA

  • Introduction of the chloromethyl group via reaction with an appropriate electrophile

This methodology draws inspiration from the synthetic procedures documented for 1-methyl-1H-1,2,4-triazole derivatives, where position-selective functionalization is achieved through strategic protection/deprotection steps .

Optimization Considerations

The synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole presents several challenges that require optimization:

  • Regioselectivity in the triazole formation

  • Stereochemical control at the tetrahydrothiophen-3-yl position

  • Selective functionalization of the C4 position

  • Controlled chlorination without affecting the sulfur-containing heterocycle

Synthetic ParameterOptimization StrategyExpected Outcome
RegioselectivityCopper-catalyzed click chemistry1,4-disubstituted triazole
StereochemistryUse of stereochemically pure starting materialsDefined configuration at tetrahydrothiophen-3-yl
C4 FunctionalizationDirected lithiation techniquesSelective modification at C4
Chlorination ConditionsMild reagents and controlled temperatureSelective chloromethylation without side reactions

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The chloromethyl group in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole serves as an electrophilic center that can undergo various nucleophilic substitution reactions. This reactivity is similar to that observed in other chloromethyl-substituted triazoles, such as 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole. Key nucleophilic substitution reactions include:

  • Alkoxylation to form ethers

  • Amination to form amines

  • Thiolation to form thioethers

  • Cyanation to form nitriles

These transformations provide versatile pathways for further functionalization of the molecule.

Coordination Chemistry

The triazole ring in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole contains nitrogen atoms that can serve as coordination sites for metal ions. Additionally, the sulfur atom in the tetrahydrothiophen ring may participate in coordination, potentially allowing this compound to function as a bidentate or multidentate ligand in coordination chemistry applications.

Further Transformations

The compound can undergo various additional transformations:

  • Oxidation of the tetrahydrothiophen ring to form sulfoxide or sulfone derivatives

  • Elimination reactions of the chloromethyl group to form vinyl-substituted triazoles

  • Cross-coupling reactions utilizing the chloromethyl functionality

These transformations significantly expand the chemical space accessible from this compound, enhancing its utility in synthetic applications.

Applications and Research Findings

Medicinal Chemistry Applications

Triazole derivatives, including those with structural similarities to 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, have demonstrated significant potential in medicinal chemistry due to their diverse biological activities. While specific data on this exact compound is limited, related triazole compounds have shown:

  • Antifungal activity

  • Antibacterial properties

  • Anti-inflammatory effects

  • Anticancer potential

The specific combination of a tetrahydrothiophen moiety with a 1,2,3-triazole core presents a unique pharmacophore that may exhibit distinctive biological activities. The chloromethyl group provides a reactive site for further derivatization, allowing for the creation of focused libraries for structure-activity relationship studies.

Materials Science Applications

In materials science, triazole derivatives have been employed in various applications:

  • Coordination polymers and metal-organic frameworks

  • Surface modification and functionalization

  • Cross-linking agents in polymer chemistry

  • Components in stimuli-responsive materials

The chloromethyl functionality in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole makes it particularly valuable as a reactive intermediate in materials development, allowing for covalent attachment to various substrates.

Synthetic Utility

As a building block in organic synthesis, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole offers significant advantages:

  • A multifunctional structure with several sites for further elaboration

  • Potential for selective reactions at different positions

  • Compatibility with various reaction conditions

  • Ability to introduce both the triazole and tetrahydrothiophen moieties into complex molecules

Application AreaPotential UsesKey Structural Features Involved
Medicinal ChemistryAntifungal agentsTriazole ring
CNS-active compoundsTetrahydrothiophen sulfur
Covalent inhibitorsChloromethyl group
Materials ScienceSurface functionalizationChloromethyl reactivity
Coordination polymersNitrogen coordination sites
Synthetic ChemistryLinkers and spacersBifunctional nature
Heterocycle synthesisMultiple reactive sites

Analysis and Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole typically involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance Spectroscopy

In ¹H NMR spectroscopy, the compound would likely exhibit distinctive signals:

  • The triazole C5-H proton typically appears as a singlet at approximately δ 7.5-8.0 ppm

  • The chloromethyl group (-CH₂Cl) would appear around δ 4.5-4.7 ppm

  • The tetrahydrothiophen ring protons would show complex splitting patterns in the δ 2.0-3.5 ppm region

  • The proton at the point of attachment to the triazole (position 3 of tetrahydrothiophen) would appear at approximately δ 4.8-5.2 ppm

¹³C NMR would reveal carbon signals characteristic of the triazole ring (typically at δ 120-140 ppm), the chloromethyl carbon (approximately δ 35-45 ppm), and the tetrahydrothiophen carbon atoms (δ 25-40 ppm).

Infrared Spectroscopy

IR spectroscopy would reveal characteristic bands:

  • C-H stretching vibrations (2800-3000 cm⁻¹)

  • C=N stretching of the triazole ring (approximately 1550-1650 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

  • C-S stretching from the tetrahydrothiophen ring (600-700 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would provide the molecular ion peak at m/z 216 (M⁺) with characteristic isotope patterns due to chlorine. Fragmentation patterns would likely include loss of the chlorine atom (M-35), cleavage of the tetrahydrothiophen ring, and fragmentation of the triazole ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide valuable tools for monitoring the purity and reaction progress in the synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole. Typical HPLC conditions might include C18 reverse-phase columns with methanol/water gradient systems .

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing bond lengths, angles, and the three-dimensional arrangement of the molecule, particularly the stereochemistry at the tetrahydrothiophen-3-yl position.

Storage ParameterRecommendationRationale
Temperature2-8°CTo prevent degradation
ContainerTightly closed, amber glassTo protect from moisture and light
AtmosphereUnder inert gas (argon or nitrogen)To prevent oxidation
Stability Period12-24 months under proper conditionsBased on similar compounds

Comparison with Similar Triazole Derivatives

Structural Analogs

4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole shares structural features with several reported triazole derivatives:

  • 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole differs in the N1 substituent, featuring a cyclopropylmethyl group instead of a tetrahydrothiophen-3-yl group

  • 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has the same tetrahydrothiophen-3-yl group at N1 but contains a carbaldehyde function at C4 instead of a chloromethyl group

  • 1-(chloromethyl)-1H-1,2,4-triazole has a chloromethyl group but attached to the N1 position of a 1,2,4-triazole rather than at the C4 position of a 1,2,3-triazole

Comparative Reactivity

CompoundKey Structural DifferenceComparative Reactivity
4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazoleCyclopropylmethyl vs. tetrahydrothiophen-3-yl at N1Similar reactivity at chloromethyl group; different steric and electronic effects at N1
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehydeCarbaldehyde vs. chloromethyl at C4Aldehyde provides different reactivity profile (carbonyl chemistry vs. nucleophilic substitution)
1-(chloromethyl)-1H-1,2,4-triazole1,2,4-triazole core vs. 1,2,3-triazole; different position of chloromethylDifferent electronic distribution in the heterocyclic core

The comparative analysis highlights how subtle structural changes can significantly impact reactivity patterns, physical properties, and potential applications of these triazole derivatives.

Future Research Directions

Synthetic Methodology Development

Future research on 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole may focus on:

  • Development of more efficient and selective synthetic routes

  • Investigation of stereoselective approaches if stereoisomers exhibit different biological activities

  • Exploration of green chemistry approaches to minimize environmental impact

Biological Activity Evaluation

Given the promising biological activities of related triazole compounds, future research directions might include:

  • Comprehensive antimicrobial screening

  • Evaluation of enzyme inhibition properties

  • Assessment of potential anticancer activity

  • Investigation of structure-activity relationships through systematic modification

Materials Applications

Potential areas for exploration in materials science include:

  • Development of coordination polymers and metal-organic frameworks

  • Investigation as cross-linking agents in polymer chemistry

  • Application in surface functionalization and modification

  • Exploration as components in sensor development

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